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G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets, implicated in a vast array of physiolo

Historically, the design of ligands for these receptors often relied on flat, aromatic structures. However, the modern drug discovery landscape increasi

selectivity, optimized pharmacokinetic profiles, and novel intellectual property. This has driven a paradigm shift towards molecules with greater three-d

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this movement.[3] Their rigid, well-defined th

unique advantage: the ability to project functional groups into space in a precise and controlled manner, which is more effective for interacting with the

than largely planar systems.[4] This structural rigidity can lock a molecule's conformation, optimizing the orientation of binding elements, which can le

selectivity.[5] Furthermore, the higher fraction of sp³-hybridized carbons in spirocycles generally correlates with improved physicochemical properties,

better metabolic stability, and decreased lipophilicity, all of which are critical for successful drug development.[2][5]

Among the diverse array of spirocyclic systems, the 2,8-diazaspiro[4.5]decane core has emerged as a particularly versatile and "privileged" scaffold.[3

technical examination of this scaffold, focusing specifically on the 8-Boc-6-methyl-2,8-diazaspiro[4.5]decane derivative. We will explore the strategi

critical impact of its stereochemistry, and its application in the design of high-affinity, selective GPCR ligands.

Section 1: The 8-Boc-6-methyl-2,8-diazaspiro[4.5]decane Scaffold: A Structural Dis
The 2,8-diazaspiro[4.5]decane framework consists of a pyrrolidine ring (5-membered) and a piperidine ring (6-membered) fused at a spirocyclic carbo

medicinal chemistry is amplified by strategic modifications, namely the Boc protecting group at the N8 position and a methyl group at the C6 position.

The Diazaspiro[4.5]decane Core: This non-planar, rigid structure serves as an excellent bioisostere for more flexible diamine units like piperazine.[6

this spirocyclic core reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation, thereby improving 

entropic penalty upon binding.[2]

The N8-Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a crucial element for synthetic utility. It deactivates the N8 nitrogen, preven

intended for the N2 nitrogen. This allows for selective functionalization of the N2 position, which typically serves as the primary attachment point for

engage the GPCR binding pocket. The Boc group can be cleanly removed under acidic conditions late in the synthesis, revealing a secondary amin

modification or to act as a hydrogen bond donor.[6]

The C6-Methyl Group: A Subtle but Powerful Modification: The introduction of a methyl group at the C6 position of the piperidine ring has profound 

implications.

Chirality: This single methyl group introduces a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiom

principle in pharmacology that enantiomers can have vastly different biological activities, potencies, and even toxicities, as they interact differentl

receptor binding pocket.[7][8] Therefore, the synthesis and evaluation of single, pure enantiomers are mandated by regulatory bodies like the FD

safe and effective drug.[7]

Conformational Restriction: The methyl group can influence the conformational equilibrium of the piperidine ring (e.g., the chair-boat flip). Depend

equatorial position, it can further lock the overall shape of the molecule, which is a key strategy for enhancing selectivity.[9]
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Receptor Interaction: The methyl group can serve as a probe for small hydrophobic pockets within the GPCR binding site. A favorable van der W

and the receptor can significantly increase binding affinity. Conversely, it can introduce steric hindrance that prevents binding to off-target recepto

selectivity profile.

Key structural components and their strategic roles.

Section 2: Synthesis and Stereochemical Control
A robust and scalable synthetic route is paramount for the successful application of this scaffold. The synthesis must not only be efficient but also ame

pure compounds for biological evaluation.

General Synthetic Strategy
A plausible and efficient route to racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives, which are precursors to our target scaffold, has be

addition of pipecolate-derived enolates to nitroalkenes.[10] This general approach can be adapted for our target. The key steps involve forming the sp

and protection/functionalization.

Racemic Synthesis

N-Boc-4-piperidone Michael Addition
with Nitropropane Adduct Reductive Cyclization

(e.g., H2, Ra-Ni) Spiro-lactam Lactam Reduction
(e.g., LiAlH4)

Racemic 8-Boc-6-methyl-
2,8-diazaspiro[4.5]decane

Chiral HPLC
Resolution

Click to download full resolution via product page

General workflow for synthesis and chiral resolution.

Protocol: Chiral Resolution of Racemic Scaffold
The separation of enantiomers is a critical, self-validating step; if the two enantiomers show distinct biological activity, it provides strong evidence of a

with the biological target.

Objective: To separate the (R) and (S) enantiomers of 8-Boc-6-methyl-2,8-diazaspiro[4.5]decane using preparative High-Performance Liquid Chrom

Methodology:

System Preparation:

Chromatograph: A preparative HPLC system equipped with a UV detector.

Column: A chiral stationary phase (CSP) column, such as a Daicel Chiralpak® IA or similar column based on an immobilized polysaccharide deri

and often requires initial screening.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting 

An optional basic additive like diethylamine (0.1%) is often required to improve the peak shape of basic compounds.

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 5-10 mL/min for a preparative column) until a stable base

Sample Preparation:

Dissolve an accurately weighed amount of the racemic scaffold in the mobile phase to create a concentrated solution (e.g., 10-20 mg/mL).

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Separation and Collection:
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Perform an initial analytical-scale injection to determine the retention times of the two enantiomers.

Scale up to preparative injections, loading as much sample as possible without compromising resolution.

Monitor the elution profile at a suitable wavelength (e.g., ~210 nm, as the Boc group has weak UV absorbance).

Collect the fractions corresponding to each of the two separated peaks into separate, labeled containers.

Analysis and Verification:

Analyze the collected fractions using an analytical chiral HPLC method to confirm the enantiomeric purity (enantiomeric excess, %ee) of each se

Remove the solvent from the collected fractions under reduced pressure to yield the isolated enantiomers.

Confirm the chemical identity of the isolated products via Mass Spectrometry and NMR. The absolute stereochemistry ((R) or (S)) must be deter

crystallography of a suitable salt or derivative, or by comparison to an authentic standard prepared via asymmetric synthesis.

Section 3: Application in GPCR Ligand Design - A Case Study Approach
To illustrate the utility of the scaffold, we will consider a hypothetical design project targeting the Sigma-2 receptor (σ2R/TMEM97). While not a classic

bound protein often targeted with similar chemotypes, and published data shows that diazaspiroalkanes can serve as effective cores for σ2R ligands.

Design Rationale and SAR
Our lead compound contains a piperazine core. We hypothesize that replacing this flexible piperazine with our rigid 8-Boc-6-methyl-2,8-diazaspiro[4
selectivity and affinity. The N2 nitrogen of the scaffold will be coupled to a pharmacophore known to interact with σ2R, such as a benzimidazolone mo

Key Hypotheses:

The rigid spirocyclic core will orient the benzimidazolone pharmacophore more effectively than a flexible piperazine.

One of the C6-methyl enantiomers will exhibit significantly higher affinity due to a specific interaction with a hydrophobic pocket near the primary bi

The other enantiomer will show lower affinity due to a steric clash.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data

Compound ID Scaffold Stereochemistry Ki (σ2R) [nM] Selectivity (vs. σ1R) Ratio

1 (Ref) Piperazine Core 15.2 50-fold
Refer

core.

2a Racemic 6-methyl 8.5 120-fold

Mixtu

affinit

scaffo

2b (S)-6-methyl 1.1 >500-fold

The (

hypot

small

maxim

2c (R)-6-methyl 25.8 90-fold

The (

hypot

with a

reduc

2d Unsubstituted 4.3 150-fold

Bette

the ge

scaffo

optim
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graph "SAR_Logic" {

layout=neato;

node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"];

edge [fontname="Helvetica", fontcolor="#5F6368"];

S_Enantiomer [label="(S)-6-Methyl Isomer (2b)\nKi = 1.1 nM", pos="0,3!", fillcolor="#34A853", fontcolor="#FFFF

R_Enantiomer [label="(R)-6-Methyl Isomer (2c)\nKi = 25.8 nM", pos="4,1.5!", fillcolor="#EA4335", fontcolor="#F

Unsubstituted [label="Unsubstituted Scaffold (2d)\nKi = 4.3 nM", pos="-4,1.5!", fillcolor="#FBBC05", fontcolo

Favorable [label="Favorable Interaction\n(Hydrophobic Pocket Fit)", pos="-1,1.5!", fillcolor="#F1F3F4"];

Unfavorable [label="Unfavorable Interaction\n(Steric Clash)", pos="1,1.5!", fillcolor="#F1F3F4"];

S_Enantiomer -- Favorable [label="leads to"];

S_Enantiomer -- R_Enantiomer [style=invis];

S_Enantiomer -- Unsubstituted [style=invis];

Favorable -- Unsubstituted [label="better than"];

Unsubstituted -- R_Enantiomer [label="better than"];

R_Enantiomer -- Unfavorable [label="caused by"];

}

Logic flow of the Structure-Activity Relationship.

Protocol: Experimental Validation via Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the σ2R target.

Methodology:

Materials:

Cell membranes prepared from a cell line overexpressing human σ2R.

Radioligand: [³H]-Ditolyguanidine ([³H]-DTG), a common ligand for sigma receptors.

Non-labeled competitor: Haloperidol or DTG for determining non-specific binding.

Test compounds (2a, 2b, 2c, 2d) dissolved in DMSO and serially diluted.

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

96-well plates, glass fiber filter mats, and a scintillation counter.

Assay Procedure:

In each well of a 96-well plate, add:

50 µL of Assay Buffer.

50 µL of radioligand at a final concentration near its Kd value (e.g., 2-3 nM).

50 µL of test compound at various concentrations (e.g., from 0.1 nM to 10 µM).

For total binding wells, add 50 µL of vehicle (buffer with DMSO).
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For non-specific binding (NSB) wells, add 50 µL of a high concentration of non-labeled competitor (e.g., 10 µM Haloperidol).

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 20-40 µg protein per well).

Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

Termination and Detection:

Rapidly terminate the reaction by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-b

Wash the filters several times with ice-cold Assay Buffer to remove residual unbound radioactivity.

Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a 

Data Analysis:

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook
The 8-Boc-6-methyl-2,8-diazaspiro[4.5]decane scaffold is a powerful tool in modern medicinal chemistry for the design of sophisticated GPCR ligan

conformational rigidity, and the strategic introduction of a chiral methyl group provide a framework for developing ligands with high potency, selectivity

The synthetic accessibility and potential for stereochemical control make it an attractive starting point for lead optimization campaigns.

Future work will undoubtedly focus on exploring further substitutions on both the pyrrolidine and piperidine rings to probe the target binding site more 

could be employed in the development of functionally selective or "biased" ligands, which preferentially activate one downstream signaling pathway o

more targeted therapies with fewer side effects.[11] As our understanding of GPCR structure and function continues to evolve, scaffolds like this will b

knowledge into the next generation of therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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